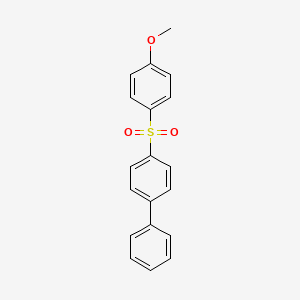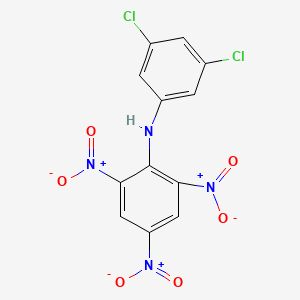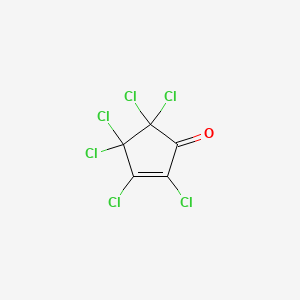
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is an organic compound with the molecular formula C5Cl6O. It is a derivative of cyclopentenone, where six hydrogen atoms are replaced by chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- can be achieved through several methods. One common approach involves the chlorination of cyclopentenone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted cyclopentenones, while reduction can produce partially chlorinated cyclopentenones .
Scientific Research Applications
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: The parent compound without chlorine substitutions.
2,3,4,4,5,5-Hexachlorocyclopent-2-en-1-one: A closely related compound with similar chlorination patterns.
Perchloro-2-cyclopentenone: Another chlorinated derivative with different substitution patterns.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties.
Properties
CAS No. |
2514-52-5 |
|---|---|
Molecular Formula |
C5Cl6O |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2,3,4,4,5,5-hexachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5Cl6O/c6-1-2(7)4(8,9)5(10,11)3(1)12 |
InChI Key |
QFIIFFRWCNYRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


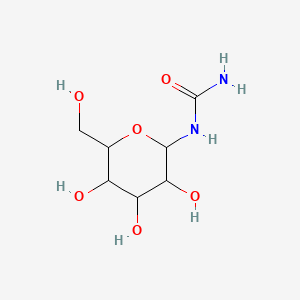
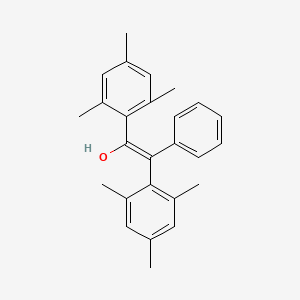
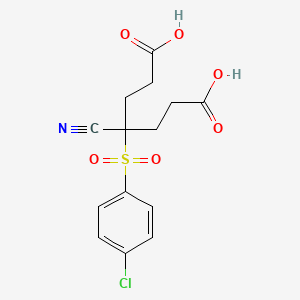

![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)

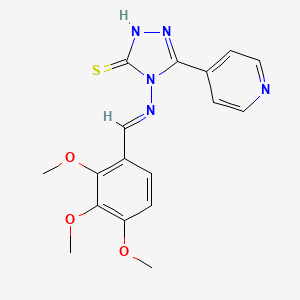

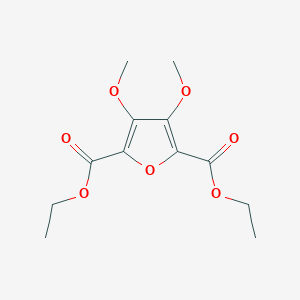
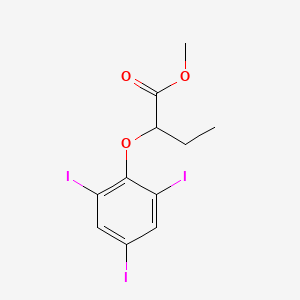
![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)
